(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide
Description
Properties
IUPAC Name |
N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-7-5-12-17-18(13)22(2)20(24-17)21-19(23)16-11-6-9-14-8-3-4-10-15(14)16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGJHCGBDEJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC4=CC=CC=C43)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4,5-dimethylbenzenethiol
The benzothiazole core is synthesized via cyclization of 2-amino-4,5-dimethylbenzenethiol using cyanogen bromide (BrCN) in ethanol under reflux:
$$
\text{2-Amino-4,5-dimethylbenzenethiol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{3,4-Dimethylbenzo[d]thiazol-2-amine} + \text{HBr}
$$
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | |
| Reaction Time (h) | 6 |
Crystallization from ethanol yields pale yellow needles (m.p. 132–134°C).
Synthesis of 1-Naphthoyl Chloride
Chlorination of 1-Naphthoic Acid
1-Naphthoic acid undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane (DCM):
$$
\text{1-Naphthoic Acid} + \text{SOCl}2 \xrightarrow{\text{DCM, 0°C → rt}} \text{1-Naphthoyl Chloride} + \text{SO}2 + \text{HCl}
$$
Reaction Monitoring:
- Completion confirmed by disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) in IR spectroscopy.
Imine Bond Formation: Key Methodologies
Direct Condensation in Toluene
A modified Dean-Stark procedure adapted from thiadiazole syntheses:
Reactants:
- 3,4-Dimethylbenzo[d]thiazol-2-amine (1.0 eq)
- 1-Naphthoyl chloride (1.2 eq)
Conditions:
- Toluene, reflux (110°C)
- 4 Å molecular sieves (5 g/mmol)
- Reaction time: 12–16 h
$$
\text{Amine} + \text{1-Naphthoyl Chloride} \xrightarrow{\text{Toluene, Δ}} \text{(E)-N-(3,4-Dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide} + \text{HCl}
$$
Yield Optimization:
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| None | 45 | 92 |
| Triethylamine | 68 | 95 |
| DMAP | 72 | 97 |
Post-reaction workup involves washing with 5% NaHCO₃, drying (Na₂SO₄), and recrystallization from ethyl acetate/hexane.
Coupling Agent-Assisted Synthesis
Employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:
- Procedure:
- Dissolve amine (1.0 eq) and 1-naphthoic acid (1.2 eq) in DCM.
- Add DMAP (0.1 eq) and DCC (1.5 eq).
- Stir at room temperature for 24 h.
Mechanistic Insight:
DCC activates the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by the benzothiazole amine.
Comparative Data:
| Method | Time (h) | Yield (%) |
|---|---|---|
| Thermal (toluene) | 16 | 72 |
| DCC/DMAP | 24 | 85 |
Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃):
- δ 8.21–7.45 (m, 7H, naphthyl)
- δ 3.02 (s, 3H, CH₃ at C3)
- δ 2.89 (s, 3H, CH₃ at C4)
- δ 10.21 (s, 1H, NH)
IR (KBr, cm⁻¹):
- 1675 (C=O amide)
- 1620 (C=N imine)
- 1540 (C=C aromatic)
HRMS (ESI+):
Calculated for C₂₀H₁₇N₂OS [M+H]⁺: 333.1065
Found: 333.1062
Solvent and Temperature Effects
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.38 | 72 |
| DCM | 8.93 | 68 |
| DMF | 36.7 | 41 |
Polar aprotic solvents like DMF decrease yield due to competitive solvation of reactants.
Industrial-Scale Adaptation
A continuous flow chemistry approach achieves 92% yield under optimized conditions:
- Microreactor volume: 10 mL
- Residence time: 30 min
- Temperature: 120°C
- Pressure: 3 bar
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
In the realm of medicinal chemistry, (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide has been explored for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Study : A study investigating the anticancer properties of related thiazole derivatives found that modifications to the structure can enhance cytotoxicity against specific cancer cell lines, suggesting a promising avenue for further exploration with this compound .
Biological Research
In biological research, this compound serves as a valuable tool for studying enzyme interactions and protein binding due to its unique structural features. It may act as a ligand in various biochemical assays.
Mechanism of Action : The interaction of this compound with specific molecular targets can alter enzyme activity or receptor signaling pathways, leading to diverse biological effects .
Material Science
The compound's unique properties make it suitable for applications in material science. Its potential use in the development of new materials or as an intermediate in synthesizing dyes and pigments is noteworthy.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide: can be compared with other benzo[d]thiazole derivatives and naphthamide compounds.
3,4-Dimethylbenzo[d]thiazole: A simpler analog that lacks the naphthamide group.
1-Naphthylamine: A precursor in the synthesis of the compound.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its simpler analogs.
Biological Activity
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives , characterized by a unique structural arrangement that includes a benzothiazole ring fused with a naphthamide moiety. Its molecular formula is , and it exhibits diverse chemical properties that contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation : The benzothiazole derivative is then reacted with naphthalene-1-carboxylic acid derivatives to form the amide linkage.
- Purification : The final product is purified using methods such as recrystallization or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : In vitro assays using human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) have demonstrated that this compound significantly inhibits cell proliferation. The MTT assay results indicate a dose-dependent reduction in viability at concentrations ranging from 1 to 10 µM .
- Induction of Apoptosis : Flow cytometry analyses reveal that the compound promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways, as evidenced by increased levels of cleaved caspases .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cycle .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits promising antimicrobial activity against various pathogens. Studies indicate that it effectively inhibits bacterial growth in both Gram-positive and Gram-negative strains .
The biological activity of this compound can be attributed to several key mechanisms:
- Kinase Inhibition : Preliminary studies suggest that this compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell survival and proliferation .
- Inflammatory Pathway Modulation : The compound has been shown to downregulate inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating its potential for anti-inflammatory applications alongside its anticancer effects .
Data Summary
| Activity | Cell Line/Pathogen | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | A431 | 1 - 10 | Inhibition of proliferation |
| Anticancer | A549 | 1 - 10 | Induction of apoptosis |
| Antimicrobial | Gram-positive bacteria | 10 - 50 | Growth inhibition |
| Antimicrobial | Gram-negative bacteria | 10 - 50 | Growth inhibition |
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of various benzothiazole derivatives, including this compound on human cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction at low micromolar concentrations .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of this compound against clinical isolates of pathogens. The results demonstrated effective inhibition comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to synthesize (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide?
- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes under copper catalysis (e.g., Cu(OAc)₂ in tert-butanol/water) . Alternatively, refluxing with phenacyl bromides and sodium acetate in ethanol under controlled pH conditions yields thiazol-2(3H)-ylidene derivatives .
- Optimization : Reaction conditions (solvent ratios, catalyst loading, temperature) are critical. For example, tert-BuOH:H₂O (3:1) minimizes side reactions, and monitoring via TLC (hexane:EtOAc 8:2) ensures progress .
Q. How is structural characterization performed for this compound?
- Spectroscopic Techniques :
- IR : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, C=N at ~1600 cm⁻¹) .
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.6 ppm) and quaternary carbons (e.g., C=O at ~165 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. experimental values within 0.001 Da) .
Q. What purification methods ensure high yields and purity?
- Recrystallization : Ethanol or ethanol/water mixtures are effective for removing unreacted starting materials .
- Chromatography : Column chromatography (silica gel, hexane/EtOAc gradients) resolves regioisomers or byproducts .
Advanced Research Questions
Q. How do reaction mechanisms differ between copper-catalyzed cycloaddition and thermal thiazole formation?
- Cycloaddition : Copper(I) intermediates stabilize azide-alkyne interactions, enabling regioselective triazole formation .
- Thermal Synthesis : Base-mediated deprotonation (e.g., NaOAc) facilitates thiazole ring closure via nucleophilic attack of sulfur on α-carbonyl groups .
- Contradictions : Some studies report competing pathways (e.g., thiourea byproducts in cycloadditions), necessitating mechanistic validation via kinetic studies or DFT modeling .
Q. What bioactivity profiles have been explored for this compound?
- Antimicrobial Activity : Thiazole-quinolinium analogs inhibit bacterial growth (MIC ≤ 1 µg/mL) via membrane disruption, validated by time-kill assays .
- Enzyme Inhibition : Derivatives inhibit HSP70 by binding to its nucleotide-binding domain, disrupting ATPase activity (IC₅₀ ~2 µM) .
- Data Interpretation : Bioactivity contradictions (e.g., low solubility masking efficacy) require orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .
Q. How do substituents on the benzothiazole or naphthamide moieties affect bioactivity?
- Electron-Withdrawing Groups : Nitro substituents enhance antibacterial activity but reduce solubility .
- Methoxy Groups : Improve pharmacokinetics by increasing lipophilicity (logP >3) but may reduce target specificity .
- SAR Validation : Comparative studies using isosteric replacements (e.g., thiazole vs. oxazole) clarify pharmacophore requirements .
Q. What analytical challenges arise in detecting trace impurities?
- HPLC Methods : Reverse-phase C18 columns (ACN/water gradients) resolve impurities like unreacted naphthamide precursors (LOD ≤0.05%) .
- Mass Spectrometry : High-resolution Q-TOF detects degradation products (e.g., hydrolyzed amide bonds) with ppm-level accuracy .
Q. How can computational modeling predict interactions with biological targets?
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in HSP70’s ATPase domain, corroborated by mutagenesis .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior in chemosensor applications .
Methodological Tables
Table 1 : Key Synthetic Routes and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Cu(OAc)₂, tert-BuOH/H₂O, RT, 6h | 57–60 | |
| Thermal Thiazole Formation | NaOAc, EtOH, reflux, 7h | 80–85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
